1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Formation of the Triazole Ring:
Coupling with Quinoline Derivative: The final step involves coupling the triazole-thiazole intermediate with a quinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of chromatography, recrystallization, or other purification methods to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to Receptors: Modulate receptor activity to produce a therapeutic effect.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, known for their diverse biological activities.
Quinoline Derivatives: Compounds with quinoline structures, often used in antimalarial and anticancer drugs.
Thiazole Derivatives: Compounds containing thiazole rings, known for their antimicrobial properties.
Uniqueness
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of these three pharmacophores (triazole, quinoline, and thiazole) in a single molecule, potentially offering a broad spectrum of biological activities and applications.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-10-8-9-14-15(20-10)6-5-7-16(14)22-18(26)17-12(3)25(24-23-17)19-21-11(2)13(4)27-19/h5-9H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPXISBHDGYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(N(N=N3)C4=NC(=C(S4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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